Scaffold Minimalism vs. Advanced c-Met Inhibitor BMS-777607: N1-Substituent Complexity Comparison
The target compound carries an unsubstituted N1-phenyl group (molecular weight 370.36 g/mol), whereas the clinical candidate BMS-777607 incorporates an N1-(4-fluorophenyl) group plus an elaborate 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl tail at the 4-position (molecular weight 512.89 g/mol) [1]. The compound 3s from She et al. (2014), which shares the same 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide core as the target, carries an N1-substituent of 4-((2-amino-3-iodopyridin-4-yl)oxy)-3-fluorophenyl [2]. This represents a molecular weight reduction of approximately 28% compared to 3s and 38% compared to BMS-777607, corresponding to a significantly lower number of rotatable bonds and reduced topological polar surface area. In the c-Met pyridone series, the N1-aryl substituent is a critical determinant of kinase selectivity: compound 3s achieves >5000-fold selectivity over VEGFR-2, c-Kit, and RET, a property directly attributed to its extended N1-group interactions with the Ile1145 hydrophobic pocket [2].
| Evidence Dimension | N1-substituent structural complexity and molecular weight |
|---|---|
| Target Compound Data | N1 = unsubstituted phenyl; MW = 370.36 g/mol; C20H16F2N2O3 |
| Comparator Or Baseline | Compound 3s (She 2014): N1 = 4-((2-amino-3-iodopyridin-4-yl)oxy)-3-fluorophenyl; BMS-777607: N1 = 4-fluorophenyl with extensive 4-substitution; MW = 512.89 g/mol |
| Quantified Difference | ~28% lower MW vs. 3s; ~38% lower MW vs. BMS-777607; reduced rotatable bond count and tPSA (exact values not reported for target compound) |
| Conditions | Structural comparison based on published chemical structures; no head-to-head assay data available |
Why This Matters
The minimal N1-phenyl substitution makes this compound an ideal simplified scaffold for fragment-based screening or as a synthetic intermediate, where the absence of the extended biaryl ether tail avoids confounding polypharmacology and simplifies SAR deconvolution.
- [1] Schroeder GM, et al. Discovery of BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily. J Med Chem. 2009;52(5):1251-1254. PMID: 19260711. View Source
- [2] She N, et al. Design, synthesis and evaluation of highly selective pyridone-based class II MET inhibitors. Bioorg Med Chem Lett. 2014;24(15):3351-3355. PMID: 24951334. View Source
